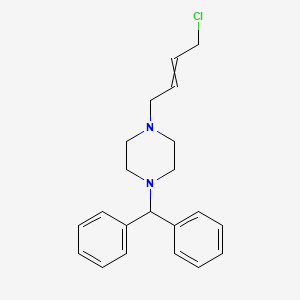![molecular formula C12H23NSi B14311653 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine CAS No. 113347-44-7](/img/structure/B14311653.png)
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a methyl group and a trimethylsilyl-propynyl group. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups, contributing to its chemical inertness and large molecular volume .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine typically involves the reaction of piperidine derivatives with trimethylsilyl-propynyl reagents. One common method includes the use of 3-(trimethylsilyl)prop-2-yn-1-ol as a starting material, which undergoes a series of reactions to introduce the piperidine ring and the methyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, facilitating selective reactions and enhancing the stability of intermediates. This allows for precise control over chemical transformations and the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A related compound with similar structural features and reactivity.
1-Trimethylsilyl-1-propyne: Another compound with a trimethylsilyl group, used in similar synthetic applications.
Trimethylsilylacetylene: Known for its use in organic synthesis and similar reactivity patterns.
Uniqueness
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine is unique due to the presence of both a piperidine ring and a trimethylsilyl-propynyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
113347-44-7 |
|---|---|
Fórmula molecular |
C12H23NSi |
Peso molecular |
209.40 g/mol |
Nombre IUPAC |
trimethyl-[3-(2-methylpiperidin-1-yl)prop-1-ynyl]silane |
InChI |
InChI=1S/C12H23NSi/c1-12-8-5-6-9-13(12)10-7-11-14(2,3)4/h12H,5-6,8-10H2,1-4H3 |
Clave InChI |
CZOOBKWZYALLII-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
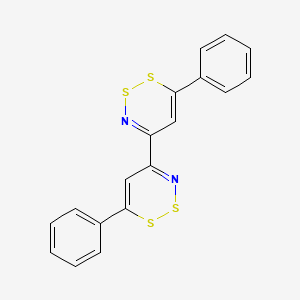

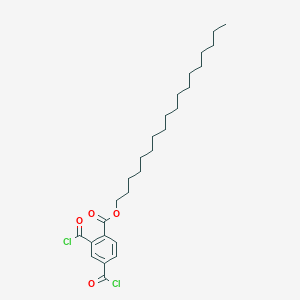
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)

![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
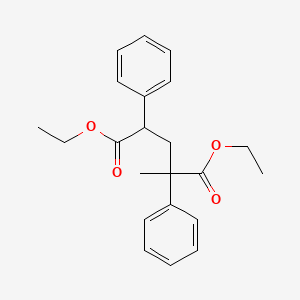
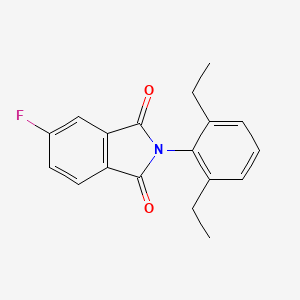
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
